5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS3/c15-12-4-3-11(20-12)14(17)16-13(9-5-7-18-8-9)10-2-1-6-19-10/h1-8,13H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRMMHMWCRGMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate chlorinating agents under controlled conditions. For instance, the reaction may involve the use of reagents like thionyl chloride or phosphorus pentachloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Recent studies have demonstrated that compounds related to thiophene derivatives exhibit significant antifungal properties. For instance, a derivative structurally similar to 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide was shown to have excellent fungicidal activity against various pathogens. The compound's effectiveness was quantified with an EC50 value of 1.96 mg/L, indicating strong potential as a fungicide, outperforming several existing fungicides like flumorph and diflumetorim .
Antibacterial Properties
In addition to antifungal activity, thiophene-based compounds have been investigated for their antibacterial effects. A study indicated that certain thiophene derivatives exhibited notable antibacterial activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of thiophene derivatives reveal that modifications at specific positions can significantly enhance biological activity. For example, the presence of chloro substituents at strategic positions has been linked to improved fungicidal and antibacterial activities, allowing for the optimization of lead compounds in drug development .
Agricultural Applications
Fungicides Development
The compound's structural characteristics make it a candidate for developing novel fungicides. Research indicates that derivatives with thiophene moieties are effective against plant pathogens, which could lead to new formulations for crop protection. The ability to inhibit fungal growth effectively positions these compounds as valuable alternatives in agricultural practices .
Case Study 1: Fungicidal Activity Assessment
A comprehensive greenhouse study evaluated several thiophene derivatives for their antifungal efficacy against common plant pathogens. The results indicated that compounds similar to 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide displayed superior activity compared to traditional fungicides, with specific attention to their lower EC50 values, which suggest higher potency and lower required dosages for effective treatment .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of thiophene derivatives, including the compound . The study highlighted the compound's ability to inhibit bacterial growth effectively, particularly against resistant strains, showcasing its potential as a lead compound in antibiotic development .
Data Tables
| Application | Activity Type | EC50 Value (mg/L) | Comparison Compound | Notes |
|---|---|---|---|---|
| Fungicide | Antifungal | 1.96 | Flumorph (7.55) | High efficacy against CDM |
| Antibacterial | Antibacterial | Not specified | Standard Antibiotics | Effective against resistant strains |
Mechanism of Action
The mechanism of action of 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Modifications: Introducing electron-withdrawing groups (e.g., Cl) or heterocycles (e.g., oxazolidinone) could enhance bioactivity, as seen in rivaroxaban .
- Synthetic Challenges : The target compound’s bis-thiophenylmethyl group may complicate purification compared to simpler analogs like 6a–c .
- Unanswered Questions: No data exist on the target compound’s solubility, stability, or biological targets. Comparative molecular docking studies with rivaroxaban could elucidate structure-activity relationships.
Biological Activity
5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial contexts. This article explores the synthesis, biological activity, and research findings related to this compound.
Synthesis of 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thiophene Rings : Utilizing reactions such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
- Functionalization : Subsequent modifications to introduce the carboxamide group, often requiring specific catalysts and conditions to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives, including 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide. Key findings include:
- Mechanism of Action : The compound exhibits a biomimetic role similar to that of known anticancer agents like colchicine. It interacts with tubulin, disrupting microtubule dynamics and inhibiting cancer cell proliferation.
- IC50 Values : In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this derivative showed IC50 values as low as 5.46 µM against Hep3B liver cancer cells .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Activity Against Pathogens : Thiophene derivatives have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function.
Research Findings and Case Studies
Recent research has provided insights into the efficacy and mechanisms of action for thiophene-based compounds:
Discussion
The biological activity of 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide positions it as a valuable candidate for further research in drug development. Its dual activity against cancer cells and bacterial pathogens suggests potential applications in both oncology and infectious disease treatment.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Identify protons on thiophene rings (δ 6.5–7.5 ppm) and the amide NH (δ 8.0–9.0 ppm). Carboxamide carbonyl appears at ~168–170 ppm in 13C NMR .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine .
- X-ray Crystallography : Resolve dihedral angles between thiophene rings (e.g., 8.5–13.5°), confirming steric and electronic interactions .
(Advanced) How can computational methods (e.g., DFT, reaction path searches) predict reactivity and guide synthesis?
Q. Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states. For example, calculate activation energies for amide bond formation to identify optimal solvents/temperatures .
- DFT Analysis : Predict electrophilic substitution sites on thiophene rings using Fukui indices. Chlorine’s electron-withdrawing effect directs substitution to the 3-position of adjacent thiophene .
- ICReDD Workflow : Integrate computational predictions (e.g., bond dissociation energies) with high-throughput experimentation to screen reaction conditions, reducing trial-and-error cycles by ~40% .
(Advanced) How do structural variations (e.g., substituent positions) affect biological activity in SAR studies?
Q. Methodological Answer :
- Thiophene Substitution : Chlorine at the 5-position enhances lipophilicity (logP ~3.5) and membrane permeability, critical for antimicrobial activity. Para-substituted aryl groups improve binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Amide Linker Flexibility : Rigidified amide conformations (via intramolecular H-bonds, as in ) reduce entropic penalties during target binding.
- Contradictions : Some analogs show reduced activity despite increased lipophilicity due to steric clashes. Resolve via molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations .
(Advanced) How can crystallographic data resolve discrepancies in reported dihedral angles or intermolecular interactions?
Q. Methodological Answer :
- Data Reconciliation : Compare experimental X-ray data (e.g., CCDC entries) with computational models. For example, dihedral angles between thiophene rings (8.5–13.5° in vs. 9.7° in similar compounds) may reflect packing forces or solvent effects.
- Intermolecular Interactions : Weak C–H⋯O/S bonds (2.8–3.2 Å) stabilize crystal packing but are absent in solution. Use Hirshfeld surface analysis to quantify interaction contributions .
(Advanced) What strategies validate mechanisms of action in antibacterial/antifungal studies?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test against E. coli dihydrofolate reductase (DHFR) via UV-Vis (NADPH depletion at 340 nm) .
- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of Candida albicans membranes .
- Resistance Studies : Serial passage experiments (e.g., 20 generations) identify mutations in target genes via whole-genome sequencing.
(Basic) What are common side reactions during synthesis, and how are they mitigated?
Q. Methodological Answer :
- Oxidation of Thiophene : Prevent sulfoxide formation by conducting reactions under inert atmosphere (N₂/Ar) .
- Amide Hydrolysis : Avoid aqueous workup; use anhydrous MgSO₄ for drying .
- Byproduct Formation : Monitor for N-acylation byproducts via LC-MS. Optimize stoichiometry (1:1 acyl chloride:amine) .
(Advanced) How do solvent polarity and catalysts influence intramolecular cyclization reactions?
Q. Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization (e.g., forming thienopyrimidines). Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rates .
- Catalysts : Lewis acids (e.g., ZnCl₂, 5 mol%) accelerate cyclization via coordination to carbonyl oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
